An In-depth Technical Guide to the Chemical Properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one
An In-depth Technical Guide to the Chemical Properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a nitro-substituted heterocyclic compound belonging to the benzoxazinone class. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance. While direct experimental data for the title compound is limited in publicly available literature, this guide consolidates information on its physicochemical characteristics, provides a plausible synthetic route with a detailed experimental protocol based on analogous compounds, and discusses the known biological activities of its derivatives, which suggest potential for anticancer and anti-inflammatory applications. The guide also presents diagrams of relevant signaling pathways that may be modulated by this class of compounds.
Chemical Properties
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a small organic molecule with a molecular weight of 194.15 g/mol . Its chemical structure features a benzoxazine core with a nitro group at the 7-position, which is expected to influence its electronic properties and reactivity.
Table 1: Physicochemical Properties of 7-nitro-2H-1,4-benzoxazin-3(4H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 194.15 g/mol | --INVALID-LINK-- |
| CAS Number | 81721-86-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Dark beige solid | --INVALID-LINK-- |
| Melting Point | 230-236 °C | --INVALID-LINK-- |
| Purity | ≥ 99% (HPLC) | --INVALID-LINK-- |
Solubility: Direct quantitative solubility data for 7-nitro-2H-1,4-benzoxazin-3(4H)-one in common solvents is not readily available in the reviewed literature. However, the related compound, 2-methyl-3,1-(4H)-benzoxazin-4-one, is reported to be soluble in DMF and DMSO, but insoluble in water, acetone, and xylene. It is anticipated that 7-nitro-2H-1,4-benzoxazin-3(4H)-one will exhibit similar solubility in polar aprotic solvents like DMSO and DMF.
Spectral Data: Specific spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for 7-nitro-2H-1,4-benzoxazin-3(4H)-one is not explicitly detailed in the available literature. However, extensive spectral characterization has been performed on its derivatives, particularly 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones. These studies provide expected ranges for key spectral features.
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¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The methylene protons of the oxazine ring would likely appear as a singlet at approximately δ 4.5-5.0 ppm.
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¹³C NMR: Carbonyl carbon is expected around δ 160-165 ppm. Aromatic carbons would appear in the δ 110-150 ppm region. The methylene carbon should be in the range of δ 65-70 ppm.
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FT-IR (KBr): Characteristic peaks are anticipated for the C=O stretch (around 1750 cm⁻¹), C-N stretch, C-O-C stretch, and the aromatic C=C and C-H bonds. The nitro group would show strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z 194. The fragmentation pattern would likely involve the loss of the nitro group and cleavage of the oxazine ring.
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of 7-nitro-2H-1,4-benzoxazin-3(4H)-one is not directly reported, a general and plausible method can be inferred from the synthesis of its derivatives. One likely route involves the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride.
Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for 7-nitro-2H-1,4-benzoxazin-3(4H)-one.
Detailed Experimental Protocol (Hypothetical):
This protocol is based on the synthesis of related benzoxazinone derivatives and should be optimized for the specific target compound.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent such as anhydrous acetone or tetrahydrofuran (THF).
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Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution.
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Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture at room temperature.
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Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) and melting point analysis.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 7-nitro-2H-1,4-benzoxazin-3(4H)-one are scarce. However, a significant body of research exists on its derivatives, which have shown promising anticancer and anti-inflammatory properties. These studies provide valuable insights into the potential mechanisms of action for this class of compounds.
Anticancer Activity: Derivatives of 7-nitro-2H-1,4-benzoxazin-3(4H)-one have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones have shown significant anti-proliferative and pro-apoptotic potential in HeLa (human cervical cancer) cells.[1] The pro-apoptotic activity suggests involvement of the apoptosis signaling pathway.
Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Many anticancer agents exert their effects by inducing apoptosis in cancer cells.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Anti-inflammatory Activity and Nrf2-HO-1 Pathway: Other derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated anti-inflammatory effects. These effects are often linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response and plays a protective role against oxidative stress and inflammation.
Caption: The Nrf2-HO-1 signaling pathway in response to oxidative stress.
Conclusion
7-nitro-2H-1,4-benzoxazin-3(4H)-one is a compound of interest due to the established biological activities of its derivatives. While a complete experimental profile of the core compound is not yet available, this guide provides a solid foundation for researchers by summarizing its known physicochemical properties, proposing a viable synthetic route, and highlighting the potential signaling pathways it may influence. Further research is warranted to fully elucidate the chemical and biological characteristics of 7-nitro-2H-1,4-benzoxazin-3(4H)-one and to explore its potential as a lead compound in drug discovery.
